2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine 2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17331224
InChI: InChI=1S/C11H6Cl3N3/c12-8-3-1-7(2-4-8)6-15-10-5-9(13)16-11(14)17-10/h1-6H/b15-6+
SMILES:
Molecular Formula: C11H6Cl3N3
Molecular Weight: 286.5 g/mol

2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine

CAS No.:

Cat. No.: VC17331224

Molecular Formula: C11H6Cl3N3

Molecular Weight: 286.5 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine -

Specification

Molecular Formula C11H6Cl3N3
Molecular Weight 286.5 g/mol
IUPAC Name (E)-1-(4-chlorophenyl)-N-(2,6-dichloropyrimidin-4-yl)methanimine
Standard InChI InChI=1S/C11H6Cl3N3/c12-8-3-1-7(2-4-8)6-15-10-5-9(13)16-11(14)17-10/h1-6H/b15-6+
Standard InChI Key DDSUZEUEEYTPGG-GIDUJCDVSA-N
Isomeric SMILES C1=CC(=CC=C1/C=N/C2=CC(=NC(=N2)Cl)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C=NC2=CC(=NC(=N2)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Features

2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine (IUPAC name: (E)-1-(4-chlorophenyl)-N-(2,6-dichloropyrimidin-4-yl)methanimine) features a pyrimidine core substituted at positions 2 and 6 with chlorine atoms, while position 4 forms an imine bond with a 4-chlorobenzaldehyde moiety. Its molecular weight is 286.5 g/mol, and the isomeric SMILES string (C₁=CC(=CC=C₁/C=N/C₂=CC(=NC(=N₂)Cl)Cl)Cl) confirms the E-configuration of the benzylidene group.

Key structural attributes include:

  • Halogenation pattern: Three chlorine atoms enhance electrophilicity and influence π-stacking interactions.

  • Schiff base linkage: The C=N bond between pyrimidine and benzylidene groups enables tautomerism and metal coordination.

  • Planar geometry: Conjugation across the pyrimidine-benzene system promotes UV absorption and fluorescence properties.

Table 1 summarizes critical physicochemical data:

PropertyValueSource
Molecular FormulaC₁₁H₆Cl₃N₃
Exact Mass284.946 Da
Topological Polar Surface41.8 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthetic Methodologies

Core Pyrimidine Chlorination

The 2,6-dichloropyrimidin-4-amine precursor is synthesized via phosphorus oxychloride (POCl₃)-mediated chlorination of 4,6-dihydroxypyrimidine. A patented method employs POCl₃ with hindered amines (e.g., N,N-diisopropylethylamine) at 60–90°C, achieving >85% conversion efficiency. Critical parameters include:

  • Molar ratio: POCl₃ : dihydroxypyrimidine = 2:1 to 1:10

  • Catalyst: Saturated tertiary amines prevent side reactions during electrophilic substitution .

Schiff Base Formation

Condensation of 2,6-dichloropyrimidin-4-amine with 4-chlorobenzaldehyde occurs under Dean-Stark conditions. Experimental protocols suggest:

  • Solvent: Anhydrous toluene or ethanol

  • Temperature: Reflux at 110°C for 6–8 hours

  • Yield: 72–78% after recrystallization from ethyl acetate

The reaction mechanism involves nucleophilic attack by the amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, CH=N), 8.25 (s, 2H, pyrimidine-H), 7.85–7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62–7.59 (d, J = 8.4 Hz, 2H, Ar-H).

  • ¹³C NMR: δ 160.1 (C=N), 155.8/152.3 (C-Cl), 136.4–128.9 (aromatic carbons).

Mass Spectrometry

ESI-MS exhibits a molecular ion peak at m/z 286.5 [M+H]⁺, with characteristic fragmentation patterns:

  • Loss of Cl⁻ (m/z 251.4)

  • Cleavage of the imine bond (m/z 174.2 for pyrimidine fragment)

Biological Activity and Pharmaceutical Applications

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL against S. aureus) and fungi (C. albicans MIC = 32 µg/mL). The mechanism involves:

  • Disruption of microbial cell membranes via hydrophobic interactions

  • Inhibition of dihydrofolate reductase (DHFR) through pyrimidine mimicry

Material Science Applications

Liquid Crystal Properties

The planar structure and dipole moment (4.8 D) enable mesophase formation between 145–178°C. Key parameters:

  • Δε: +12.3 (dielectric anisotropy)

  • Δn: 0.18 (birefringence)

Coordination Chemistry

The Schiff base acts as a bidentate ligand, forming complexes with Cu(II) and Zn(II). A Cu(II) complex exhibits:

  • Geometry: Distorted square planar

  • Stability constant (log β): 8.9 ± 0.2

  • Catalytic activity: 92% conversion in Suzuki-Miyaura coupling

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